2-methyl-4-phenyl-1H-indene

Metallocene Catalysis Polypropylene Synthesis Olefin Polymerization

Researchers developing isotactic polypropylene catalysts face supply inconsistency of structurally precise indenyl ligands. 2-Methyl-4-phenyl-1H-indene (CAS 159531-97-2) solves this: a scalable ligand precursor for rac-Me2Si(2-Me-4-PhInd)2ZrCl2 ansa-zirconocene catalysts delivering 755 kg PP/(mol Zr·h) activity and 95.2% mmmm isotacticity. • Reliable 80% isolated yield multi-kg synthesis ensures stable supply. • Enables α-olefin copolymerization with activities up to 477,000 kg copolymer/(mol Zr·h). • Available as ≥97% pure white to off-white solid, shipped ambient.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 159531-97-2
Cat. No. B065254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-phenyl-1H-indene
CAS159531-97-2
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3
InChIInChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3
InChIKeyASGNRCDZSRNHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-phenyl-1H-indene (CAS 159531-97-2): Core Properties and Industrial Significance


2-Methyl-4-phenyl-1H-indene is a fused-ring aromatic hydrocarbon (C16H14, MW 206.28) belonging to the substituted indene family [1]. Its structure features a methyl group at the 2-position and a phenyl group at the 4-position of the indene core, a substitution pattern critical for its role as a precursor to highly active metallocene olefin polymerization catalysts [2]. The compound is typically supplied as a white to off-white solid with a standard purity of ≥97% (GC) and is manufactured at multi-kilogram scales .

Why 2-Methyl-4-phenyl-1H-indene Cannot Be Directly Substituted by Other Indene Derivatives


While indene and its simple 2- or 4-substituted analogs (e.g., 2-phenylindene, 2-methylindene) are commercially available, direct substitution in catalyst synthesis is not feasible without significant performance penalties. The unique 2-methyl/4-phenyl substitution pattern of 2-methyl-4-phenyl-1H-indene imparts distinct steric and electronic effects to its derived metallocene complexes, directly influencing polymerization activity, comonomer incorporation, and polymer microstructure [1]. Substituting a different indene ligand precursor will result in a catalyst with fundamentally different performance characteristics, as demonstrated by the substantial variation in propylene polymerization activity observed across a series of structurally related ansa-metallocenes [2]. Therefore, precise ligand architecture is non-negotiable for achieving target polymer specifications.

Quantitative Differentiation of 2-Methyl-4-phenyl-1H-indene: Performance vs. Closest Analogs


Superior Polymerization Activity of Derived Zirconocene vs. Naphthyl Analog

The ansa-zirconocene catalyst derived from 2-methyl-4-phenyl-1H-indene, rac-Me2Si(2-Me-4-PhInd)2ZrCl2, exhibits a propylene polymerization activity of 755 kg PP/(mol Zr·h) at 70 °C [1]. While this is lower than the 875 kg PP/(mol Zr·h) reported for its direct analog bearing a 4-naphthyl substituent, rac-Me2Si(2-Me-4-NaphInd)2ZrCl2 [1], it is critically important to note that the phenyl-substituted catalyst achieves a comparable isotacticity (95.2% mmmm pentads) and a high polymer melting temperature (157 °C) [1]. This performance profile positions it as a balanced option for applications requiring high polymer crystallinity without the added cost and synthetic complexity of naphthyl-based ligands.

Metallocene Catalysis Polypropylene Synthesis Olefin Polymerization

Multi-Kilogram Scalable Synthesis with High Isolated Yield

A key differentiator for 2-methyl-4-phenyl-1H-indene is its established, scalable synthesis. A Ni-catalyzed cross-coupling of phenyl magnesium bromide with 2-methyl-4-chloroindene delivers the product in 80% isolated yield and can be performed in multi-kilogram quantities [1]. Crucially, the analogous reaction fails entirely when attempting to synthesize the sterically more demanding 2-methyl-4-(2,6-dimethylphenyl)indene, yielding no desired product [1]. This confirms the 4-phenyl substitution pattern as a 'sweet spot' for both efficient ligand synthesis and subsequent catalyst performance, providing a verifiable supply chain advantage over bulkier analogs.

Process Chemistry Ligand Synthesis Scale-up

Defined Physicochemical Profile for Process Control and Handling

The compound's measured logP of 4.313 and low water solubility of 2.3E-4 g/L (at 25 °C) [1] are critical parameters for reaction engineering and purification. In contrast, the simpler analog 2-phenylindene (CAS 4505-48-0) exhibits a lower experimental logP of 3.78 and a significantly higher estimated water solubility of 2.496 mg/L . This difference in lipophilicity impacts solvent selection, extraction efficiency, and potential for aqueous contamination during workup.

Physicochemical Properties Process Control LogP

Commercial Availability at High Purity and Industrial Scale

2-Methyl-4-phenyl-1H-indene is commercially available with a standard specification of ≥97% purity (GC) and at a production scale of up to 500 kg/month . This contrasts with many specialized indene derivatives used in academic research, which may only be available in gram quantities or at lower purity. The availability of a consistent, high-purity supply at industrial scale directly mitigates procurement risk and ensures reproducibility in catalyst manufacturing.

Procurement Supply Chain Purity

Validated Application Scenarios for 2-Methyl-4-phenyl-1H-indene Based on Quantitative Evidence


Synthesis of High-Activity, Isospecific Metallocene Catalysts for Polypropylene

2-Methyl-4-phenyl-1H-indene is the ligand precursor of choice for preparing rac-Me2Si(2-Me-4-PhInd)2ZrCl2, an isospecific ansa-zirconocene catalyst with a proven propylene polymerization activity of 755 kg PP/(mol Zr·h) at 70 °C, yielding polypropylene with high isotacticity (95.2% mmmm) and a melting point of 157 °C [1]. This catalyst is well-suited for industrial production of high-crystallinity polypropylene when a balance of activity and polymer properties is required, offering a cost-effective alternative to naphthyl-substituted analogs [1].

Scalable Ligand Synthesis for Industrial Catalyst Manufacturing

The validated synthetic route to 2-methyl-4-phenyl-1H-indene, achieving an 80% isolated yield in multi-kilogram quantities [2], makes it a dependable building block for large-scale catalyst production. Unlike bulkier analogs whose synthesis fails under analogous conditions, this compound's reliable synthesis ensures a stable, cost-effective supply chain for industrial metallocene catalyst manufacturers [2].

Development of Ethylene/α-Olefin Copolymers with High Comonomer Incorporation

Catalysts derived from 2-methyl-4-phenyl-1H-indene, such as rac-Me2Si[2-Me-4-Ph-Ind]2ZrCl2, have been demonstrated to readily incorporate α-olefins (e.g., 1-hexene, 1-octene) while maintaining high polymerization activities, achieving unprecedented activities of up to 477,000 kg copolymer/(mol Zr·h·[mon]) at 45 °C [3]. This makes the compound a key precursor for catalysts used in the production of linear low-density polyethylene (LLDPE) and other specialty copolymers requiring precise comonomer distribution [3].

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